2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide
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Overview
Description
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide is a synthetic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactam rings that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a fluorophenyl group, a pyridinyl group, and an azetidinone ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene. The reaction conditions usually require a base such as triethylamine and a solvent like dichloromethane.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a reaction. This step involves the reaction of a fluorobenzene derivative with a suitable nucleophile under basic conditions.
Attachment of the Pyridinyl Group: The pyridinyl group can be attached via a reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes by binding to their active sites, thereby blocking substrate access.
Modulating Receptors: Interacting with cell surface receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide can be compared with other azetidinone derivatives, such as:
2-Azetidinone: A simpler structure with a four-membered lactam ring, lacking the fluorophenyl and pyridinyl groups.
3-Chloro-2-azetidinone: Contains a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.
N-Phenylazetidinone: Features a phenyl group instead of a pyridinyl group, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its combination of a fluorophenyl group, a pyridinyl group, and an azetidinone ring, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c1-20(17(22)10-13-5-7-14(18)8-6-13)15-11-21(12-15)16-4-2-3-9-19-16/h2-9,15H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHLDYVVJYYRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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